molecular formula C11H24O4 B054473 1,1,3,3-Tetraethoxypropane CAS No. 122-31-6

1,1,3,3-Tetraethoxypropane

Cat. No. B054473
Key on ui cas rn: 122-31-6
M. Wt: 220.31 g/mol
InChI Key: KVJHGPAAOUGYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028084

Procedure details

To a stirred, refluxing solution of 1.0 g. of freshly fused zinc chloride in 220 g. (1.0 mole) of 1,1,3,3-tetraethoxypropane and 200 g. (1.96 moles) of acetic anhydride is added dropwise during 3 hr. 10 min. 91 g. (0.57 mole) of diethyl malonate. After addition is complete, the reaction mixture is refluxed for one-half hour after which time the lower boiling components of the reaction mixture are removed by distillation up to a vapor temperature of 120° C. (pot 130° C.). An additional 50 ml. of acetic anhydride are added and reflux is continued for 16 hr. Again, low boilers are removed and the desired product is isolated from the residue by vacuum distillation. There is obtained 120 g. (87%) of product as a yellow oil: b.p. 110°-128°/0.1-1.7 mm. ν (film) 1720 (C=O) and 1610 cm.-1 (C=O); δ(TMS,CDCL3) 7.47, 7.13, 6.25 (s, s, t, 1 H each, olefinic protons), 3.84-4.6 (m, 6H, ethyl methylene) and 1.35 (overlapping triplets, 9H, ethyl methyls).
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.96 mol
Type
reactant
Reaction Step Three
Quantity
0.57 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]([O:13][CH2:14][CH3:15])[CH2:5][CH:6]([O:10]CC)[O:7][CH2:8][CH3:9])C.C(OC(=O)C)(=O)C.[C:23](OCC)(=O)[CH2:24][C:25]([O:27][CH2:28][CH3:29])=O>>[CH2:28]([O:27][CH:25]=[CH:24][CH:23]=[C:5]([C:4]([O:13][CH2:14][CH3:15])=[O:3])[C:6]([O:7][CH2:8][CH3:9])=[O:10])[CH3:29]

Inputs

Step One
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)OC(CC(OCC)OCC)OCC
Step Three
Name
Quantity
1.96 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.57 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, refluxing solution of 1.0 g
CUSTOM
Type
CUSTOM
Details
10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for one-half hour after which time the
CUSTOM
Type
CUSTOM
Details
are removed by distillation up to a vapor temperature of 120° C. (pot 130° C.)
ADDITION
Type
ADDITION
Details
of acetic anhydride are added
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
Again, low boilers are removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC=CC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.